molecular formula C19H19N3O3S B2643451 N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide CAS No. 1021075-70-6

N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide

Cat. No. B2643451
CAS RN: 1021075-70-6
M. Wt: 369.44
InChI Key: LJLGGFWNQYZFJR-UHFFFAOYSA-N
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Description

N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide, also known as OP3, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields. OP3 is a small molecule that has shown promising results in scientific research related to cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Synthesis and Antibacterial Activity

The synthesis of novel thieno[2,3-c]pyridazines, starting from 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, has been explored for their antibacterial activities. This synthesis involves various cyclocondensations, leading to compounds with confirmed structures via elemental analyses and spectral data. These compounds demonstrated notable antibacterial effectiveness upon evaluation, highlighting their potential in scientific research applications within the realm of antimicrobial studies (Al-Kamali et al., 2014).

Novel Pyridazinone Derivatives

Another study presented a general route for synthesizing a novel class of pyridazin-3-one derivatives, showcasing a variety of applications in the synthesis of fused azines. The compounds synthesized were identified to have potential utility in scientific research, extending across various fields due to their chemical properties and yields. The synthesis process highlights the versatility and potential applications of these derivatives in further chemical and pharmacological studies (Ibrahim & Behbehani, 2014).

Histamine H3 Receptor Inverse Agonist

The discovery and characterization of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one as a potent, selective histamine H3 receptor inverse agonist is a significant breakthrough. This compound has demonstrated potential for use in treating attentional and cognitive disorders, with high affinity for human and rat H3 receptors and selectivity over other histamine receptor subtypes. Its pharmaceutical properties suggest potential applications in central nervous system drug development, emphasizing its importance in scientific research (Hudkins et al., 2011).

properties

IUPAC Name

N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c23-18(14-25-15-6-2-1-3-7-15)20-11-5-12-22-19(24)10-9-16(21-22)17-8-4-13-26-17/h1-4,6-10,13H,5,11-12,14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLGGFWNQYZFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide

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